N-cyclopentyl-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Description

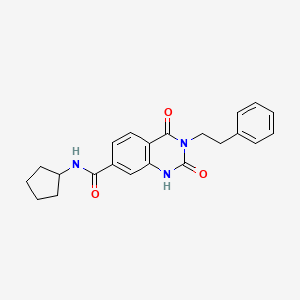

N-cyclopentyl-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a synthetic quinazoline derivative characterized by a tetrahydroquinazoline core substituted with a cyclopentyl group at the N1 position, a 2-phenylethyl chain at the N3 position, and a carboxamide moiety at the 7-position. Quinazolines are heterocyclic compounds with a fused benzene and pyrimidine ring, known for their diverse biological activities, including kinase inhibition and antimicrobial properties . The tetrahydroquinazoline scaffold in this compound is stabilized by two ketone groups at positions 2 and 4, which influence its conformational rigidity and electronic properties.

Properties

IUPAC Name |

N-cyclopentyl-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O3/c26-20(23-17-8-4-5-9-17)16-10-11-18-19(14-16)24-22(28)25(21(18)27)13-12-15-6-2-1-3-7-15/h1-3,6-7,10-11,14,17H,4-5,8-9,12-13H2,(H,23,26)(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOCZVMWPJLWVOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Quinazoline Derivatives

*Inferred from structural analysis due to lack of explicit data in evidence.

Key Observations

Substituent Effects on Lipophilicity: The cyclopentyl and phenylethyl groups in the target compound likely enhance membrane permeability compared to the benzyl group in BG16211 .

Electronic and Steric Modifications: The propenyl group in BG16211 introduces an unsaturated bond, which may confer reactivity in covalent binding or metabolic oxidation . Cyanobenzyl and ethylphenyl substituents in sc-492703 add steric bulk, possibly influencing target selectivity.

Carboxamide Role :

- The conserved 7-carboxamide group across all compounds suggests its critical role in hydrogen bonding with biological targets, such as enzyme active sites .

Research Findings and Implications

- Synthetic Accessibility : Quinazoline derivatives are often synthesized via cyclocondensation reactions, with substituents introduced through alkylation or acylation . Crystallographic tools like SHELX and OLEX2 aid in structural validation.

- Biological Relevance : While specific data are unavailable, quinazolines with carboxamide groups are frequently explored as kinase inhibitors (e.g., EGFR, VEGFR) due to their ability to mimic ATP-binding motifs .

- Comparative Pharmacokinetics : The target compound’s cyclopentyl group may prolong half-life compared to smaller substituents (e.g., hydroxy), but this requires experimental validation.

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.